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Compound of Interest

Compound Name: N-Ethyl-2-nitroaniline

Cat. No.: B157311

Introduction: The Analytical Imperative for N-Ethyl-
2-nitroaniline

N-Ethyl-2-nitroaniline (NEO), a substituted aromatic amine with the molecular formula
CsH10N202[1], serves as a valuable intermediate in the synthesis of dyes, pigments, and
potential pharmaceutical agents[2]. Its chemical architecture, featuring a nitro group ortho to a
secondary ethylamine on a benzene ring, imparts specific reactivity and properties that are of
interest to researchers in organic synthesis and materials science. Accurate and unambiguous
structural confirmation is paramount for any application, ensuring purity, predicting reactivity,
and meeting regulatory standards.

This in-depth guide provides a comprehensive analysis of the core spectroscopic techniques
used to elucidate and verify the structure of N-Ethyl-2-nitroaniline. As a Senior Application
Scientist, my focus is not merely on the data itself, but on the causality behind the spectral
features and the logic of the experimental design. We will explore Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),
presenting not just the data, but the rationale for interpretation and the robust protocols
required for reproducible, high-quality results.

Molecular Structure and Analytical Workflow

The first step in any spectroscopic analysis is to understand the target molecule's structure. N-
Ethyl-2-nitroaniline consists of an ethyl group (-CH2CHs) attached to the nitrogen atom of an
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aniline, with a nitro group (-NO2) at the adjacent (ortho) position on the aromatic ring. This
specific arrangement dictates the electronic environment of each atom and, consequently, its
spectroscopic signature.

Caption: Molecular structure of N-Ethyl-2-nitroaniline (CAS: 10112-15-9).
A logical workflow ensures that data from each technique is used to build a comprehensive and

self-validating structural profile.
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Caption: Workflow for the comprehensive spectroscopic analysis of N-Ethyl-2-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen
framework of an organic molecule. By probing the magnetic properties of *H and *3C nuclei, we
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can determine their chemical environments, count the number of each type of nucleus, and
deduce their connectivity.

'H NMR Spectroscopy Data & Interpretation

The proton NMR spectrum provides information on the number, environment, and neighboring
protons for all hydrogen atoms in the molecule. Based on data for analogous compounds and
spectral database entries, the expected *H NMR spectrum of N-Ethyl-2-nitroaniline in
deuterated chloroform (CDCls) is summarized below[3][4][5].

Table 1: Predicted *H NMR Spectral Data for N-Ethyl-2-nitroaniline (Solvent: CDCIs)
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale for
Assignment

~8.15 Doublet (d)

1H

Ar-H (H-6)

Strong
deshielding by
the adjacent
electron-

withdrawing nitro

group.

~8.0 (broad) Singlet (s)

1H

N-H

The amine
proton is
exchangeable
and often
appears as a

broad singlet.

~7.45 Triplet (t)

1H

Ar-H (H-4)

deshielded by
the nitro group
and influenced
by adjacent

protons.

~6.80 Doublet (d)

1H

Ar-H (H-3)

Least deshielded
aromatic proton,
ortho to the
electron-donating

amino group.

~6.70 Triplet (t)

1H

Ar-H (H-5)

Shielded relative
to H-4 and H-6.

~3.30 Quartet (q)

2H

-NH-CH2-CHs

Adjacent to the
electron-
withdrawing
nitrogen and split
by the methyl

group protons.

~1.40 Triplet (t)

3H

-NH-CH2-CHs

Split into a triplet
by the two
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adjacent
methylene

protons.

Expertise & Experience Insight: The precise chemical shift of the N-H proton (~8.0 ppm) can be
highly variable and is dependent on sample concentration, temperature, and residual water in
the solvent. Its broadness is a result of quadrupole broadening from the 1N nucleus and
potential chemical exchange. The downfield shift is indicative of intramolecular hydrogen
bonding between the N-H proton and an oxygen of the ortho-nitro group, a common feature in
such structures.

3C NMR Spectroscopy Data & Interpretation

The 13C NMR spectrum reveals all unique carbon environments in the molecule. Due to the low
natural abundance of the 13C isotope, proton decoupling is typically used to simplify the
spectrum to a series of single lines, where each line represents a chemically distinct carbon
atom or a set of equivalent carbons.

Table 2: Predicted 13C NMR Spectral Data for N-Ethyl-2-nitroaniline (Solvent: CDCls)
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Chemical Shift (6, ppm) Assignment Rationale for Assignment

Aromatic carbon bonded to the
~146.0 C-NH (C-1) amino group, significantly
deshielded.

Aromatic carbon attached to
~136.0 C-NO:z (C-2) the strongly electron-

withdrawing nitro group.

Aromatic methine carbon,
~133.5 Ar-CH (C-4) downfield due to proximity to

the nitro group.

Aromatic methine carbon

~126.0 Ar-CH (C-6) ] )
adjacent to the nitro group.
~119.0 Ar-CH (C-5) Aromatic methine carbon.
Aromatic methine carbon,
~115.5 Ar-CH (C-3) ) )
shielded by the amino group.
Aliphatic carbon attached to
~38.0 -NH-CH2-CHs )
nitrogen.
Terminal methyl carbon, the
~14.0 -NH-CH2-CHs most shielded carbon in the

molecule.

Trustworthiness Insight: The assignment of aromatic carbons can be complex. Advanced NMR
techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple
Bond Correlation (HMBC) would be employed to definitively link each carbon to its attached
protons and to protons two to three bonds away, respectively. This provides an unbiased, self-
validating system for assignment, removing any ambiguity from predictions based solely on
substituent effects|[6].

Experimental Protocol for NMR Spectroscopy

This protocol describes a standard method for acquiring high-resolution *H and 3C NMR
spectra of a liquid sample like N-Ethyl-2-nitroaniline.
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Sample Preparation:
o Accurately weigh approximately 5-10 mg of N-Ethyl-2-nitroaniline.

o Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCIls) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup:
o Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher)[7].

o Insert the sample into the magnet and allow it to equilibrate to the probe temperature
(typically 298 K).

o Perform standard instrument tuning and shimming procedures to optimize magnetic field
homogenetity.

Data Acquisition:

o 'H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence.
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and
a relaxation delay of 1-2 seconds. Co-add 8 to 16 scans to achieve an adequate signal-to-
noise ratio.

o 13C NMR: Acquire a proton-decoupled 13C spectrum. Due to the lower sensitivity, a larger
number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary,
especially to observe quaternary carbons.

Data Processing:
o Apply Fourier transformation to the raw Free Induction Decay (FID) data.
o Perform phase correction and baseline correction to obtain a clean spectrum.

o Calibrate the *H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the 13C
spectrum by referencing the CDClIs solvent peak to 77.16 ppm([7].
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o Integrate the signals in the *H spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying
the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies,
and when these frequencies match that of incident infrared light, the radiation is absorbed.
These absorptions provide a molecular "fingerprint.”

IR Spectroscopy Data & Interpretation

The IR spectrum of N-Ethyl-2-nitroaniline is expected to show characteristic absorption bands
corresponding to its secondary amine, aromatic ring, nitro, and aliphatic functionalities. The
data presented is for a neat (liquid film) sample[1].

Table 3: Key FTIR Peak Assignments for N-Ethyl-2-nitroaniline

Wavenumber

( 1 Intensity Vibrational Mode Functional Group
cm-
~3380 Medium-Strong N-H Stretch Secondary Amine
3100 - 3000 Medium-Weak C-H Stretch Aromatic C-H
2980 - 2850 Medium C-H Stretch Aliphatic (Ethyl group)
~1620 Strong N-H Bend Secondary Amine
~1580, ~1470 Strong C=C Stretch Aromatic Ring
Asymmetric NO2 )
~1520 Very Strong Nitro Group
Stretch
Symmetric NO2 )
~1350 Very Strong Nitro Group
Stretch
~1260 Strong C-N Stretch Aromatic Amine
C-H Bend (out-of- Ortho-disubstituted
~750 Strong )
plane) Aromatic
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Expertise & Experience Insight: The two most diagnostic peaks in this spectrum are the very
strong absorptions for the nitro group at ~1520 cm~t and ~1350 cm~2[8]. Their high intensity is
due to the large change in dipole moment during the N-O bond stretching vibrations. The
position of the N-H stretch (~3380 cm™?) is at a slightly lower frequency than a typical free
secondary amine, which is further evidence of the intramolecular hydrogen bonding with the
ortho-nitro group discussed in the NMR section.

Experimental Protocol for FTIR Spectroscopy (Neat
Liquid)
This protocol outlines the standard procedure for obtaining an FTIR spectrum of a pure liquid

sample.
o Sample Preparation & Cell Cleaning:

o Ensure the salt plates (e.g., NaCl or KBr) are clean and dry by wiping them with a tissue
lightly moistened with a volatile solvent like acetone or isopropanol, then allowing them to
dry completely. Handle plates by their edges to avoid transferring moisture.

o Obtain a background spectrum of the empty, clean plates in the spectrometer to subtract
atmospheric H20 and CO2 absorptions.

e Sample Application:

o Using a Pasteur pipette, place one small drop of neat N-Ethyl-2-nitroaniline onto the
surface of one salt plate[9].

o Carefully place the second salt plate on top, gently rotating it to spread the liquid into a
thin, uniform film free of air bubbles[10].

o Data Acquisition:

o Place the assembled salt plate "sandwich" into the sample holder of the FTIR
spectrometer.

o Acquire the spectrum, typically over a range of 4000-400 cm~1.
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o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio[11].

o Data Processing & Cleaning:

o The instrument software will automatically ratio the sample scan against the background
scan to produce the final transmittance or absorbance spectrum.

o After analysis, disassemble the plates, clean them thoroughly with a suitable solvent, and
return them to a desiccator for storage[9].

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ionized molecules. It provides the exact molecular weight of the compound and crucial
structural information from the fragmentation pattern of the molecule upon ionization.

Mass Spectrometry Data & Interpretation

For a volatile compound like N-Ethyl-2-nitroaniline, Gas Chromatography-Mass Spectrometry
(GC-MS) with Electron lonization (El) is the method of choice. In El, high-energy electrons
bombard the molecule, causing it to lose an electron to form a molecular ion (M*) and also
inducing fragmentation.

Table 4: Key Mass Spectrometry Data for N-Ethyl-2-nitroaniline
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m/z Value Proposed Fragment lon Interpretation

Molecular lon (M*): Confirms
166 [CsH10N202]* the molecular weight of the
compound (166.18 g/mol )[1].

[M - CHs]*: Loss of a methyl

radical from the ethyl group.
151 [CsHoN202]* This is a common

fragmentation pathway for

ethyl-substituted compounds.

[M - NOz - H20]* or similar
rearrangement: This major
fragment likely results from a
complex rearrangement

106 (CoHN* following the loss of the nitro
group and subsequent
stabilization. The fragment at
m/z 106 is a common feature
in the mass spectra of

ethylanilines.

Trustworthiness Insight: The molecular ion peak at m/z 166 is a critical piece of data, directly
confirming the compound's molecular formula. The presence of an even-numbered molecular
ion peak is consistent with the "Nitrogen Rule,” which states that a molecule with an even
number of nitrogen atoms will have an even nominal molecular mass[12]. This provides an
internal check on the validity of the spectral interpretation.

[M - CHs]*
miz = 151

N-Ethyl-2-nitroaniline

M]*
= - H20
m/z = 166 ~~~-f___> [M - NO2 - H20]*
(rearranged)
m/z = 106

Click to download full resolution via product page
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Caption: Proposed primary fragmentation pathway for N-Ethyl-2-nitroaniline in EI-MS.

Experimental Protocol for GC-MS

This protocol describes a general method for the analysis of a nitroaromatic compound using
GC-MS.

e Sample Preparation:

o Prepare a dilute solution of N-Ethyl-2-nitroaniline (~100 pg/mL) in a volatile organic
solvent such as dichloromethane or ethyl acetate.

e Instrument Setup:

o Gas Chromatograph (GC):

Injector: Set to splitless mode at 250 °C.

s Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 pm
film thickness, 5% phenyl-methylpolysiloxane).

» Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

» Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and
hold for 5 minutes. This program is designed to separate the analyte from solvent and
any potential impurities.

o Mass Spectrometer (MS):

» |on Source: Electron lonization (El) at 70 eV.

= Source Temperature: 230 °C.

» Analyzer: Set to scan a mass range of m/z 40-400.

o Data Acquisition:

o Inject 1 pL of the prepared sample into the GC.
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o Begin data acquisition after a solvent delay of 2-3 minutes to protect the detector filament.

o Data Analysis:
o Identify the chromatographic peak corresponding to N-Ethyl-2-nitroaniline.
o Analyze the mass spectrum associated with this peak.

o Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a
reference library (e.g., NIST) for confirmation.

Conclusion: A Unified Spectroscopic Profile

The structural elucidation of N-Ethyl-2-nitroaniline is achieved through the synergistic
application of NMR, IR, and MS. Each technique provides a unique and essential piece of the
structural puzzle, and together they form a self-validating system.

o Mass Spectrometry confirms the molecular formula CsH10N202 by identifying the molecular
ion at m/z 166.

« Infrared Spectroscopy verifies the presence of key functional groups: a secondary amine (N-
H stretch ~3380 cm™1), a nitro group (strong stretches at ~1520 and ~1350 cm~1), an
aromatic ring, and aliphatic C-H bonds.

 NMR Spectroscopy provides the complete structural map, detailing the ethyl group and the
specific substitution pattern on the aromatic ring, confirming the ortho relationship between
the ethylamino and nitro substituents.

This comprehensive spectroscopic dataset provides an unambiguous and robust
characterization of N-Ethyl-2-nitroaniline, fulfilling the rigorous standards required for
research, development, and quality control in the chemical sciences.

References
e PubChem. N-Ethyl-2-nitroaniline.

e The Royal Society of Chemistry.

o Spectral Database for Organic Compounds (SDBS). SDBS Home. National Institute of
Advanced Industrial Science and Technology (AIST), Japan. [Link]

 Bioregistry.

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b157311?utm_src=pdf-body
https://www.benchchem.com/product/b157311?utm_src=pdf-body
https://www.benchchem.com/product/b157311?utm_src=pdf-body
https://www.benchchem.com/product/b157311?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. [Link]

o Wyrzykowski, D., et al.

» Northern lllinois University, Department of Chemistry and Biochemistry.

e PubChem. N-Ethyl-4-nitroaniline.

e Supporting Information: Abnormal N-Heterocyclic Carbene Based Nickel Complex for
Catalytic Reduction of Nitroarenes. Dalton Transactions. [Link]

e Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCI3, experimental)
(HMDBO0003012). [Link]

o The Royal Society of Chemistry. Supplementary Information: Highly efficient nitrobenzene
and alkyl/aryl azide reduction.... [Link]

e PubChem. 4-Ethyl-2-nitroaniline.

e Oregon State University, Department of Chemistry. 13C NMR Chemical Shifts. [Link]

e Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

e Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D20, predicted)
(HMDB0246529). [Link]

e NIST. N,N-Diethyl-p-nitroaniline. NIST Chemistry WebBook. [Link]

e LookChem. N-Ethyl-2-nitroaniline. [Link]

e SpectraBase. N-ethyl-o-nitroaniline. Wiley. [Link]

» University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]

o MclLafferty, F. W.; Turecek, F. Interpretation of Mass Spectra. University Science Books,
1993.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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9. SDBS: Spectral Database for Organic Compounds — Clark Physical Sciences Library
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of N-Ethyl-2-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157311#spectroscopic-data-of-n-ethyl-2-nitroaniline-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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